2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride
CAS No.: 1956330-92-9
Cat. No.: VC8252152
Molecular Formula: C15H16Cl2N2
Molecular Weight: 295.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956330-92-9 |
|---|---|
| Molecular Formula | C15H16Cl2N2 |
| Molecular Weight | 295.2 |
| IUPAC Name | 2-benzyl-5-chloro-3,4-dihydro-1H-2,6-naphthyridine;hydrochloride |
| Standard InChI | InChI=1S/C15H15ClN2.ClH/c16-15-14-7-9-18(11-13(14)6-8-17-15)10-12-4-2-1-3-5-12;/h1-6,8H,7,9-11H2;1H |
| Standard InChI Key | BSWPZUGWPYVIBA-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1C(=NC=C2)Cl)CC3=CC=CC=C3.Cl |
| Canonical SMILES | C1CN(CC2=C1C(=NC=C2)Cl)CC3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and IUPAC Nomenclature
The compound exists in two primary forms: the free base (CAS 1104027-46-4) and its hydrochloride salt (CAS 1956330-92-9) . Its IUPAC name is 2-benzyl-5-chloro-3,4-dihydro-1H-2,6-naphthyridine hydrochloride, reflecting the benzyl group at position 2, chlorine at position 5, and the tetrahydro-naphthyridine core .
Molecular Formula and Weight
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Hydrochloride salt: C₁₅H₁₆Cl₂N₂ (molecular weight: 295.2 g/mol).
Structural Descriptors
Table 1: Key Chemical Identifiers
Synthesis and Manufacturing
Synthetic Pathways
The hydrochloride salt is typically synthesized from its free base via reaction with hydrochloric acid. The free base itself is prepared through a multi-step process:
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Chlorination: 6-Benzyl-5,6,7,8-tetrahydro-2-naphthyridin-1-ol is treated with phosphoryl chloride (POCl₃) to introduce the chlorine atom at position 5.
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Purification: The crude product is isolated via column chromatography, ensuring high purity.
Physicochemical Properties
Stability and Solubility
Table 2: Physicochemical Profile
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not reported | - |
| Boiling Point (predicted) | 377.5±42.0 °C | |
| pKa | 5.38±0.20 | |
| Stability | Hygroscopic; light-sensitive |
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s naphthyridine scaffold is a privileged structure in drug discovery, particularly for kinase inhibitors and antimicrobial agents . Its benzyl and chlorine substituents enhance binding affinity to hydrophobic enzyme pockets, making it a versatile precursor.
Case Studies and Patent Activity
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Antiviral Agents: Analogous tetrahydro-naphthyridines have shown activity against RNA viruses .
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Patent References: Multiple patents cite derivatives for treating inflammatory and oncological disorders, though specific applications of this compound remain proprietary .
| Aspect | Recommendation | Source |
|---|---|---|
| Storage | 2–8°C under inert gas | |
| Handling | Avoid dust formation | |
| Disposal | Follow local regulations |
| Date | Quantity | Origin | Destination | Price (USD) |
|---|---|---|---|---|
| 29-Sep-19 | N/A | China | India | 2,361.48 |
| 23-Sep-19 | N/A | China | India | 1,286.01 |
| 27-Jul-19 | N/A | Ukraine | India | 1,618.39 |
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